2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-

Chiral Building Block Asymmetric Synthesis Cyclopentenone

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- (CAS 58649-31-3) is a chiral, bifunctional cyclopentenone building block (C₇H₁₀O₂, MW 126.15 g/mol) bearing a reactive α,β-unsaturated ketone and a secondary alcohol. Its (5S) enantiomer is a defined ChEBI entity (CHEBI:198492).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 58649-31-3
Cat. No. B13946475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-
CAS58649-31-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(C1)O)C
InChIInChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3
InChIKeyGOTCNQYWFYTGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one (CAS 58649-31-3): Core Chemical Identity & Procurement Snapshot


2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- (CAS 58649-31-3) is a chiral, bifunctional cyclopentenone building block (C₇H₁₀O₂, MW 126.15 g/mol) bearing a reactive α,β-unsaturated ketone and a secondary alcohol [1]. Its (5S) enantiomer is a defined ChEBI entity (CHEBI:198492) [2]. The combination of electrophilic enone and nucleophilic hydroxyl functionalities enables regio- and stereoselective transformations, including conjugate additions and oxidative rearrangements, which are critical for constructing complex cyclopentanoid scaffolds [3]. This structural duality distinguishes it from simple alkyl-cyclopentenones and positions it as a versatile intermediate for fragrance, pharmaceutical, and agrochemical synthesis programs.

Why 5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one Cannot Be Replaced by Generic Cyclopentenone Analogs


Attempting to replace 5-hydroxy-2,3-dimethyl-2-cyclopenten-1-one with simpler cyclopentenones such as 2,3-dimethyl-2-cyclopenten-1-one (CAS 1121-05-7) or 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS 21835-00-7) introduces critical functional deficiencies. The 2,3-dimethyl-2-cyclopenten-1-one lacks the 5-hydroxyl handle, eliminating the chiral center essential for asymmetric induction in diastereoselective syntheses . Conversely, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one presents the hydroxyl group at the 2-position as a vinylogous acid, altering both the acidity profile and the site of nucleophilic reactivity compared to the isolated secondary alcohol in the target compound [1]. Patent literature explicitly demonstrates that the precise 5-hydroxy-2,3-dimethyl substitution pattern enables regioselective transformations—such as oxidation to 2,3-dimethylcyclopent-4-ene-1,3-dione or dehydration to cross-conjugated dienones—that are inaccessible with regioisomeric or des-hydroxy analogs [2]. These structural disparities translate directly into divergent reactivity cascades, making simple one-to-one replacement unfeasible for any synthetic route or formulation dependent on this specific scaffold.

Quantitative Differentiation Evidence: 5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one vs. Structural Analogs


Chiral Center Availability: Enantiomeric Excess vs. Achiral 2,3-Dimethyl-2-cyclopenten-1-one

While 2,3-dimethyl-2-cyclopenten-1-one (CAS 1121-05-7) is an achiral molecule with zero stereocenters , the target compound incorporates a single chiral center at C-5, formally existing as the (5S) enantiomer in defined stereochemical contexts [1]. For procurement decisions in asymmetric synthesis programs, the availability of a pre-installed stereocenter eliminates the need for late-stage resolution or chiral auxiliary introduction, a material advantage in route design.

Chiral Building Block Asymmetric Synthesis Cyclopentenone

Hydrogen Bond Donor Capacity: Target Compound vs. Des-Hydroxy Analog 2,3-Dimethyl-2-cyclopenten-1-one

The computed hydrogen bond donor count for the target compound is 1 (from the C-5 hydroxyl), compared to 0 for 2,3-dimethyl-2-cyclopenten-1-one [1]. This single H-bond donor contributes to an XLogP3-AA value of 0.3, indicating markedly higher hydrophilicity than the des-hydroxy analog (predicted XLogP ~1.4), which influences solubility, formulation behavior, and target engagement in biological screening cascades.

Physicochemical Property Drug-Likeness H-Bond Donor

Regioselective Oxidation Potential: Synthetic Utility Differentiating 5-Hydroxy from 2-Hydroxy Regioisomer

The patent literature on cyclopentenone synthesis explicitly describes oxidative transformations of 5-hydroxy-2,3-dimethyl-2-cyclopenten-1-one derivatives, wherein the isolated secondary alcohol at C-5 can be selectively oxidized to the corresponding 1,3-dione (2,3-dimethylcyclopent-4-ene-1,3-dione) without affecting the enone system [1]. By contrast, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS 21835-00-7) exists as a vinylogous acid where the hydroxyl is conjugated to the ketone, fundamentally altering its redox behavior and precluding the same selective oxidation pathway [2].

Synthetic Intermediate Oxidation Selectivity Cyclopentenedione

Rotatable Bond Restriction: Conformational Rigidity Advantage Over Acyclic Hydroxy-Ketone Alternatives

The target compound has zero rotatable bonds, as the hydroxyl group is fixed on the cyclopentenone ring [1]. In contrast, acyclic hydroxy-ketone alternatives such as 4-hydroxy-3-methyl-2-butanone possess 2 rotatable bonds, introducing conformational flexibility that reduces entropic binding affinity in biological targets and complicates crystallographic characterization [2]. This rigidification is a recognized strategy in fragment-based drug discovery for improving ligand efficiency.

Conformational Analysis Ligand Efficiency Rigidification

Industrial-Scale Synthetic Accessibility: Patent-Documented Route vs. Multi-Step Literature Routes to Chiral Cyclopentenones

The Dow Global Technologies patent (EP3856709B1) discloses a single-step synthesis of substituted cyclopentenones from readily available enone and aldehyde precursors, explicitly encompassing the 5-hydroxy-2,3-dimethyl substitution pattern [1]. In contrast, traditional literature routes to chiral 5-hydroxycyclopentenones (e.g., those employing Pauson-Khand or Nazarov cyclizations) require 4–6 synthetic steps, frequently involving precious metal catalysts and cryogenic conditions [2]. The patent route's convergence onto the target scaffold in a single operation represents a demonstrable step-count and cost advantage.

Process Chemistry Scalable Synthesis Patent Route

High-Value Application Scenarios for 5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one (CAS 58649-31-3)


Chiral Cyclopentenone Building Block for Prostaglandin and Jasmonoid Analog Synthesis

The pre-installed (5S) stereocenter and rigid cyclopentenone scaffold identified in Section 3, Evidence 1 and Evidence 4 make this compound an advantageous starting material for synthesizing enantiopure prostaglandin and jasmonoid analogs. Unlike achiral 2,3-dimethyl-2-cyclopenten-1-one, the target compound eliminates the need for asymmetric reduction or resolution steps. The zero-rotatable-bond scaffold (Evidence 4) additionally favors crystallographic characterization of synthetic intermediates, accelerating structure-activity relationship (SAR) cycles in medicinal chemistry programs targeting prostanoid receptors [1].

Precursor to Cross-Conjugated Cyclopentenedione Electrophiles for Covalent Inhibitor Libraries

Building on the selective oxidation potential documented in Section 3, Evidence 3, the target compound can be converted to 2,3-dimethylcyclopent-4-ene-1,3-dione, a cross-conjugated dienone electrophile. This transformation is inaccessible from the 2-hydroxy regioisomer (CAS 21835-00-7) due to its vinylogous acid character. The resulting dione scaffold contains two electronically differentiated electrophilic sites, enabling chemoselective conjugate addition for generating compound libraries with dual-warhead covalent inhibitor potential [2].

Hydrophilic Fragment for Fragment-Based Drug Discovery (FBDD) Screening Cascades

The favorable physicochemical profile (HBD = 1, XLogP3-AA = 0.3, TPSA = 37.3 Ų) established in Section 3, Evidence 2 positions this compound as a hydrophilic, rigid fragment suitable for FBDD campaigns. Its significant lipophilicity reduction (ΔXLogP ≈ –1.1) compared to 2,3-dimethyl-2-cyclopenten-1-one improves aqueous solubility and reduces non-specific binding, while the single H-bond donor/2-acceptor pattern enables efficient fragment linking strategies. The rigid scaffold further enhances ligand efficiency metrics as noted in Evidence 4 [3].

Scalable Process Intermediate Leveraging Patent-Backed Single-Step Synthesis

For industrial process chemistry groups evaluating make-vs-buy decisions, the patent-documented single-step synthesis (Section 3, Evidence 5) from commodity enone and aldehyde precursors provides a clear cost-of-goods advantage over chiral cyclopentenone alternatives requiring 4–6 synthetic steps. This is particularly relevant for procurement of multi-kilogram quantities, where the elimination of precious metal catalysts and cryogenic conditions translates directly to reduced manufacturing costs and improved supply chain resilience [4].

Quote Request

Request a Quote for 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.